molecular formula C15H13FO2S B14359286 Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- CAS No. 90616-51-6

Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-

Katalognummer: B14359286
CAS-Nummer: 90616-51-6
Molekulargewicht: 276.3 g/mol
InChI-Schlüssel: CJZVNSBEGOPYSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- is an organic compound characterized by a benzene ring substituted with a fluoro group and a sulfonyl-ethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of benzene with a fluoro-substituted sulfonyl-ethenyl reagent under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Aluminum chloride (AlCl3), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Sulfonyl-ethenyl derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted benzene derivatives depending on the reagents used

Wirkmechanismus

The mechanism of action of Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The fluoro and sulfonyl-ethenyl groups play a crucial role in determining the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of intermediate complexes and the stabilization of transition states during the reaction process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- is unique due to the presence of both fluoro and sulfonyl-ethenyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

90616-51-6

Molekularformel

C15H13FO2S

Molekulargewicht

276.3 g/mol

IUPAC-Name

1-(2-benzylsulfonylethenyl)-4-fluorobenzene

InChI

InChI=1S/C15H13FO2S/c16-15-8-6-13(7-9-15)10-11-19(17,18)12-14-4-2-1-3-5-14/h1-11H,12H2

InChI-Schlüssel

CJZVNSBEGOPYSR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CS(=O)(=O)C=CC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.